N-Propyl-d7-amine

Catalog No.
S908400
CAS No.
744184-05-2
M.F
C3H9N
M. Wt
66.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Propyl-d7-amine

CAS Number

744184-05-2

Product Name

N-Propyl-d7-amine

IUPAC Name

1,1,2,2,3,3,3-heptadeuteriopropan-1-amine

Molecular Formula

C3H9N

Molecular Weight

66.15 g/mol

InChI

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2,3D2

InChI Key

WGYKZJWCGVVSQN-NCKGIQLSSA-N

SMILES

CCCN

Canonical SMILES

CCCN

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N

1-Propan-1,1,2,2,3,3,3-d7-amine is isotopically labelled form of 1-Propanamine, which is used in the synthesis of pyrimidine derivatives as novel and highly potent PDE4 inhibitors. Also used in the preparation of fluorenone analogs with DNA topisomerase I inhibitors.

N-Propyl-d7-amine (CAS: 744184-05-2) is a highly isotopically enriched primary amine (typically ≥98 atom % D) utilized extensively as an analytical internal standard, a mechanistic probe in electrochemistry, and a precursor for deuterated materials. Featuring a fully deuterated propyl chain (CD3-CD2-CD2-NH2), it provides a molecular weight of 66.15 g/mol, offering a distinct +7 Da mass shift compared to its unlabeled counterpart. This precise isotopic labeling is critical for eliminating matrix interference in mass spectrometry workflows, probing primary kinetic isotope effects (KIE) during electrocatalytic dehydrogenation, and imparting metabolic stability to active pharmaceutical ingredients (APIs) via stronger C-D bond energies .

Substituting N-propyl-d7-amine with unlabeled propylamine or partially deuterated analogs (e.g., 1-propan-1,1-d2-amine) compromises both analytical fidelity and synthetic objectives. In LC-MS/MS quantification workflows, unlabeled or low-mass-shift analogs suffer from severe signal overlap with the natural M+1 and M+2 isotopic envelope of the target analyte, leading to elevated background noise and degraded limits of quantification. In medicinal chemistry and electrocatalysis, failing to fully deuterate the alkyl chain leaves vulnerable C-H sites exposed, which accelerates Cytochrome P450-mediated metabolic clearance in synthesized APIs and obscures the precise isolation of rate-limiting hydrogen atom transfer steps in mechanistic oxidation studies [1].

Elimination of Isotopic Cross-Talk in LC-MS/MS Quantification

In trace-level quantification of alkylamines and their derivatives, utilizing N-propyl-d7-amine as an internal standard provides a definitive +7 Da mass shift (m/z 66.1) compared to the native analyte (m/z 59.1). This wide mass separation completely isolates the internal standard signal from the natural isotopic envelope (M+1, M+2) of the target compound, a separation that cannot be achieved with unlabeled or d2-labeled analogs .

Evidence DimensionMass shift and isotopic interference
Target Compound DataN-Propyl-d7-amine (+7 Da shift, zero isotopic cross-talk)
Comparator Or BaselineUnlabeled propylamine (0 Da shift) or d2-amine (+2 Da shift, potential M+2 interference)
Quantified Difference+7 Da mass separation eliminating M+2 interference
ConditionsLC-MS/MS or GC-MS quantification in complex biological or environmental matrices

Ensures high-fidelity quantification and lowers the Limit of Detection (LOD) by eliminating background noise from natural isotopes, essential for rigorous regulatory compliance.

Mechanistic Profiling via Primary Kinetic Isotope Effect in Electrocatalysis

During the electrochemical oxidation of primary amines to nitriles on NiOOH electrocatalysts, substituting unlabeled propylamine with N-propyl-d7-amine induces a distinct anodic shift in the peak oxidation potential during cyclic voltammetry. This shift confirms a primary kinetic isotope effect (KIE), demonstrating that the cleavage of the stronger C-D bond (hydrogen atom transfer) is the rate-limiting step in the potential-dependent oxidation pathway, whereas the unlabeled amine oxidizes more rapidly at lower potentials[1].

Evidence DimensionCyclic voltammetry (CV) anodic peak potential shift
Target Compound DataN-Propyl-d7-amine (anodically shifted peak, slower oxidation kinetics)
Comparator Or BaselineUnlabeled propylamine (baseline peak potential, faster kinetics)
Quantified DifferenceMeasurable anodic shift confirming primary KIE due to C-D vs C-H bond cleavage
ConditionspH 13 solution, Ni(OH)2 working electrode, 10 mV/s scan rate

Allows researchers to deconvolute competing electro-oxidation mechanisms (indirect vs. potential-dependent) for rational catalyst design.

CYP450 Metabolic Shielding in Deuterated API Synthesis

N-Propyl-d7-amine serves as a critical precursor for synthesizing deuterated pharmaceuticals, such as deuterated xanthine derivatives (e.g., pentoxifylline analogs). The incorporation of the fully deuterated propyl chain leverages the increased bond dissociation energy of C-D bonds compared to C-H bonds. This structural modification significantly slows down Cytochrome P450 (CYP)-mediated oxidative metabolism at the alkyl chain, a protective effect that unlabeled propylamine precursors completely lack[1].

Evidence DimensionMetabolic cleavage rate (CYP-mediated)
Target Compound DataN-Propyl-d7-amine derived motifs (slower metabolism, prolonged half-life)
Comparator Or BaselineUnlabeled propylamine motifs (rapid CYP-mediated degradation)
Quantified DifferenceIncreased metabolic stability due to higher C-D bond dissociation energy
ConditionsIn vivo or in vitro human liver microsome (HLM) assays

Essential for medicinal chemists aiming to improve the pharmacokinetic profile and reduce the dosing frequency of alkyl-amine-containing drugs.

Spatial Resolution in Polymer Microgels via SANS Contrast Matching

When synthesizing complex core-shell hydrogels, using N-propyl-d7-amine to create deuterated D7-NNPAM monomers enables precise structural analysis. By adjusting the solvent to 12 v% H2O, the neutron scattering length density (SLD) of the D7-pNNPAM shell is perfectly matched, rendering it invisible to neutrons. This allows isolated observation of the hydrogenated core's swelling behavior across temperature gradients, an analytical feat impossible with unlabeled H-pNNPAM shells which obscure core dynamics [1].

Evidence DimensionNeutron scattering visibility
Target Compound DataD7-pNNPAM shell derived from N-propyl-d7-amine (invisible at 12 v% H2O)
Comparator Or BaselineUnlabeled H-pNNPAM shell (visible, obscuring core dynamics)
Quantified Difference100% contrast matching of the shell vs. overlapping scattering signals
ConditionsSmall-Angle Neutron Scattering (SANS) of core-shell microgels (15 °C to 55 °C)

Provides polymer chemists with the only viable method to independently measure core vs. shell volume phase transitions in highly interpenetrated smart microgels.

Internal Standard for Nitrosamine and Alkylamine Quantification

Due to its definitive +7 Da mass shift, N-propyl-d7-amine is a highly effective internal standard for LC-MS/MS and GC-MS workflows quantifying trace-level propylamine derivatives, ensuring regulatory compliance by eliminating isotopic cross-talk .

Electrochemical Dehydrogenation Mechanistic Studies

In the development of novel NiOOH electrocatalysts, N-propyl-d7-amine is utilized to isolate rate-limiting hydrogen atom transfer steps via primary kinetic isotope effects, enabling the deconvolution of potential-dependent versus indirect oxidation pathways [1].

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

Medicinal chemists procure N-propyl-d7-amine as a foundational building block to synthesize deuterated drugs (e.g., xanthine derivatives), leveraging its fully deuterated alkyl chain to shield molecules from rapid CYP450-mediated metabolic clearance[2].

Monomer Synthesis for SANS-Analyzed Smart Polymers

Polymer scientists use N-propyl-d7-amine to synthesize D7-NNPAM monomers, which are essential for creating contrast-matched shells in complex microgels, allowing for the isolated study of core swelling dynamics via Small-Angle Neutron Scattering [3].

XLogP3

0.5

Dates

Last modified: 04-14-2024

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